molecular formula C15H14N2O B2589898 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1890340-10-9

4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2589898
CAS No.: 1890340-10-9
M. Wt: 238.29
InChI Key: OOLXXFRXMMJCMX-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a 2-methylphenyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the quinoxaline ring. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position, similar to 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one.

    1,4-Dihydroquinoxaline: A reduced form of quinoxaline with hydrogenation at the 1 and 4 positions.

Uniqueness

This compound is unique due to the presence of the 2-methylphenyl substituent, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-2-4-8-13(11)17-10-15(18)16-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLXXFRXMMJCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890340-10-9
Record name 4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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